Chloroborane Methyl Sulfide Complex (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroborane Methyl Sulfide Complex (Technical Grade) is a chemical compound with the molecular formula C2H8BClS and a molecular weight of 110.41 g/mol . It is also known by other names such as Boron monochloride methyl sulfide complex and Chloro(dimethyl sulfide)dihydroboron . This compound is commonly used as a reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The preparation of Chloroborane Methyl Sulfide Complex involves the reaction of boron trichloride with dimethyl sulfide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be represented as follows:
BCl3+(CH3)2S→(CH3)2S⋅BH2Cl
In industrial production, the reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization to obtain the technical grade compound .
Chemical Reactions Analysis
Chloroborane Methyl Sulfide Complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Boronation Reactions: It is used in boronation reactions to introduce boron-containing groups into organic molecules.
Hydroboration Reactions: It acts as a reagent in hydroboration reactions, which are important for the synthesis of organoboranes.
Common reagents used in these reactions include aldehydes, ketones, and alkenes. The major products formed from these reactions are typically organoboranes and other boron-containing compounds .
Scientific Research Applications
Chloroborane Methyl Sulfide Complex has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including diborylamines and unsymmetrical borafluorenes.
Medicinal Chemistry: It is employed in the synthesis of boron-containing drugs and pharmaceuticals.
Material Science: It is used in the preparation of boron-containing materials with unique properties.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Mechanism of Action
The mechanism of action of Chloroborane Methyl Sulfide Complex involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating the transfer of boron-containing groups. This interaction is crucial in reactions such as hydroboration, where the boron atom adds to the carbon-carbon double bond of alkenes .
Comparison with Similar Compounds
Chloroborane Methyl Sulfide Complex can be compared with other similar compounds, such as:
Borane-Tetrahydrofuran Complex: This compound is also used in hydroboration reactions but has different solubility and reactivity properties.
Borane-Dimethyl Sulfide Complex: Similar to Chloroborane Methyl Sulfide Complex, but with different substituents on the boron atom.
Chloroborane Methyl Sulfide Complex is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .
Properties
Molecular Formula |
C2H8BClS |
---|---|
Molecular Weight |
110.42 g/mol |
IUPAC Name |
chloro(dimethylsulfonio)boranuide |
InChI |
InChI=1S/C2H8BClS/c1-5(2)3-4/h3H2,1-2H3 |
InChI Key |
CUKLQTNDSCOWTI-UHFFFAOYSA-N |
Canonical SMILES |
[BH2-]([S+](C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.